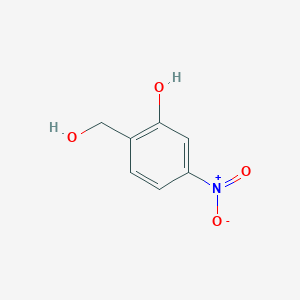

2-(Hydroxymethyl)-5-nitrophenol

描述

Contextual Significance in Organic Chemistry

In the realm of organic chemistry, 2-(hydroxymethyl)-5-nitrophenol serves as a crucial starting material and intermediate. Its synthesis can be achieved through the reaction of phenol (B47542) with formaldehyde (B43269), followed by a hydroxylation step. cymitquimica.com The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This characteristic is fundamental to its role in synthetic chemistry.

The hydroxymethyl group, on the other hand, can be readily oxidized to an aldehyde or a carboxylic acid, or can participate in esterification and etherification reactions. This dual reactivity of the functional groups makes this compound a bifunctional molecule, enabling its use in the construction of complex molecular architectures. For instance, it has been utilized as a catalyst in the aerobic oxidation of alcohols. cymitquimica.com

Interdisciplinary Research Landscape and Scope

The utility of this compound extends beyond traditional organic synthesis, finding applications in a variety of interdisciplinary research areas. Its derivatives are of interest in materials science for the development of novel polymers and coordination complexes. The compound has been used in the synthesis of ruthenium complexes, highlighting its role in organometallic chemistry and catalysis. cymitquimica.com

Furthermore, the study of nitrophenols and their derivatives is relevant to environmental science, particularly in the context of their photochemical transformations. mdpi.com While this article does not delve into safety or toxicity, the broader class of nitrophenols is of environmental interest, prompting research into their detection and degradation. The unique spectroscopic signatures of these compounds, influenced by the electronic effects of the nitro group, are a key area of investigation. mdpi.com

Chemical and Physical Properties

The physical and chemical properties of this compound are well-documented, providing a foundation for its application in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄ | cymitquimica.comoakwoodchemical.com |

| Molecular Weight | 169.13 g/mol | cymitquimica.comoakwoodchemical.com |

| Melting Point | 124-127 °C | sigmaaldrich.com |

| Boiling Point | 322.8 ± 12.0 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(hydroxymethyl)-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOREGNWACQXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473456 | |

| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57356-40-8 | |

| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxymethyl 5 Nitrophenol and Its Analogues

Established Synthetic Routes to 2-(Hydroxymethyl)-5-nitrophenol

Traditional synthetic strategies for this compound primarily involve two main pathways: the direct nitration of a hydroxymethylphenol precursor or a multi-step synthesis commencing from nitrobenzyl intermediates.

The direct nitration of 2-(hydroxymethyl)phenol (also known as salicyl alcohol) is a common approach. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. oc-praktikum.deyoutube.com The hydroxyl and hydroxymethyl groups on the aromatic ring are ortho-, para-directing activators. Given that the para position to the strongly activating hydroxyl group is occupied by the hydroxymethyl group, nitration is directed to the positions ortho and para to the hydroxyl group. This results in a mixture of isomers, primarily 2-(hydroxymethyl)-4-nitrophenol (B1223332) and 2-(hydroxymethyl)-6-nitrophenol. The desired this compound is not a major product of this direct nitration due to the directing effects of the existing substituents.

The reaction conditions, including temperature and the concentration of the nitrating agent, play a crucial role in the selectivity and yield of the nitration process. oc-praktikum.deyoutube.com Milder conditions using dilute nitric acid can favor mononitration, while harsher conditions with concentrated acids can lead to the formation of dinitrated and other by-products. oc-praktikum.dewikipedia.org For instance, the nitration of phenol (B47542) with dilute nitric acid at room temperature yields a mixture of ortho- and para-nitrophenols. wikipedia.orgquora.com

| Precursor | Nitrating Agent | Conditions | Major Products | Reference |

|---|---|---|---|---|

| Phenol | Dilute HNO₃ | Room Temperature | 2-Nitrophenol (B165410), 4-Nitrophenol (B140041) | wikipedia.orgquora.com |

| Phenol | Conc. HNO₃ / Conc. H₂SO₄ | Heating | 2,4,6-Trinitrophenol | youtube.com |

| 2,4-Difluorophenol | Isopropyl nitrate (B79036) / H₂SO₄ | Dichloromethane, Reflux | Ortho-nitrated products | google.com |

A more controlled and regioselective synthesis of this compound can be achieved through a multi-step process involving nitrobenzyl intermediates. An example of this approach is the synthesis of a related analogue, 2-methyl-3-hydroxymethyl-5-nitrophenol. sioc-journal.cn This synthesis starts with 2-methyl-5-nitrobenzyl chloride, which undergoes further nitration to introduce a second nitro group. sioc-journal.cn The resulting dinitrobenzyl chloride is then converted to the acetate (B1210297), followed by selective reduction of one nitro group to an amino group. sioc-journal.cn Subsequent diazotization and hydrolysis of the amino group yield the desired hydroxymethyl-nitrophenol derivative. sioc-journal.cn This multi-step approach allows for precise control over the substitution pattern on the aromatic ring, leading to the desired isomer in higher purity.

Another relevant example is the synthesis of 2-amino-5-nitrophenol (B90527), which can serve as a precursor. chemicalbook.com This process starts with the nitration of 2-benzoxazolone, followed by hydrolysis to open the heterocyclic ring and form a mixture of 2-amino-5-nitrophenol and 2-amino-4-nitrophenol. chemicalbook.com These isomers can then be separated. The 2-amino-5-nitrophenol could potentially be converted to this compound through a Sandmeyer-type reaction, although this specific transformation is not detailed in the provided search results.

Synthesis of Derivatized this compound Structures

The synthesis of derivatives of this compound allows for the modification of its physical and chemical properties for various applications. The hydroxyl and hydroxymethyl groups are the primary sites for derivatization.

The phenolic hydroxyl group can undergo etherification or esterification reactions. For example, the Schotten-Baumann reaction, which involves reacting a phenol with an acyl chloride in the presence of a base, can be used to form phenyl esters. wikipedia.org Similarly, the hydroxymethyl group can be converted into other functional groups. For instance, oxidation could yield the corresponding aldehyde, 2-hydroxy-5-nitrobenzaldehyde, which itself is a useful synthetic intermediate. researchgate.net The synthesis of 5-(hydroxymethyl)-5-methyl-pyrroline N-oxide and its derivatives, where the hydroxymethyl group is further modified, demonstrates the potential for creating a variety of structures from a hydroxymethyl-containing core. nih.gov

| Starting Material Type | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Phenol | Benzoyl chloride / NaOH | Esterification (Schotten-Baumann) | Phenyl benzoate | wikipedia.org |

| 2-methyl-3-amino-5-nitrobenzyl acetate | Diazotization / Hydrolysis | Conversion of amino to hydroxyl | 2-methyl-3-hydroxymethyl-5-nitrophenol | sioc-journal.cn |

| Phenol | Zinc dust | Reduction | Benzene (B151609) | wikipedia.org |

Strategies for ortho-, meta-, and para-Substitution (e.g., 2-(Hydroxymethyl)-4-nitrophenol, 2-(Hydroxymethyl)-3-nitrophenol)

The synthesis of substituted 2-(hydroxymethyl)-nitrophenols is highly dependent on the desired isomer. The electronic properties of the substituents on the phenol ring dictate the position of incoming groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The hydroxymethyl group is weakly activating and also an ortho-, para-director. Synthetic strategies often involve either the nitration of a substituted phenol or the hydroxymethylation of a nitrophenol.

Ortho-Substitution: Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

A common strategy to synthesize the ortho-substituted analogue, 2-(hydroxymethyl)-4-nitrophenol, involves the direct hydroxymethylation of 4-nitrophenol. However, a more direct described method is the hydroxymethylation of 2-nitrophenol. In this approach, 2-nitrophenol is reacted with formaldehyde (B43269) in the presence of concentrated hydrochloric acid under reflux. prepchem.com The initial product is a heavy brown oil, which is purified by steam distillation to remove unreacted nitrophenol, followed by recrystallization from hot water to yield the final product as yellow needles. prepchem.com

Another approach for ortho-substitution involves the nitration of a cresol (B1669610) (methylphenol). For example, 2-methyl-4-nitrophenol (B1582141) can be prepared by the oxidation of 2-methyl-4-nitrosophenol (B83119) using potassium ferricyanide (B76249) in an alkaline solution. prepchem.com The resulting nitrophenol can then potentially undergo hydroxymethylation of the methyl group, though this is a more complex transformation.

Meta-Substitution: Synthesis of 2-(Hydroxymethyl)-3-nitrophenol

Direct nitration of phenol or hydroxymethylphenol does not typically yield meta-substituted products in high quantities due to the ortho-, para-directing nature of the hydroxyl and hydroxymethyl groups. reddit.com Therefore, the synthesis of meta-isomers requires a more indirect route. One established method for preparing m-nitrophenol involves the diazotization of m-nitroaniline, followed by hydrolysis of the resulting diazonium salt. orgsyn.org The m-nitroaniline is treated with sodium nitrite (B80452) in a cold, acidic solution to form the diazonium salt, which is then added to a boiling sulfuric acid solution to introduce the hydroxyl group. orgsyn.org The resulting m-nitrophenol could then undergo hydroxymethylation to introduce the -CH₂OH group, likely directed to the ortho position relative to the powerful hydroxyl directing group.

Similarly, 2-methyl-3-nitrophenol (B1294317) can be synthesized from p-toluidine (B81030) through diazotization and subsequent decomposition of the diazonium salt in a process that yields the desired product after steam distillation. prepchem.com

Para-Substitution: Synthesis of this compound

The synthesis of the title compound, this compound, where the nitro group is para to the hydroxymethyl group and meta to the hydroxyl group, presents a unique challenge. A plausible route involves the nitration of 2-(hydroxymethyl)phenol. The hydroxyl group would direct nitration to its ortho and para positions. Nitration at the position para to the hydroxyl group (and meta to the hydroxymethyl group) would yield 2-(hydroxymethyl)-4-nitrophenol. Nitration at the position ortho to the hydroxyl group and meta to the hydroxymethyl group would yield 2-(hydroxymethyl)-6-nitrophenol. To obtain the 5-nitro isomer, the starting material and the directing effects must be carefully chosen.

An alternative approach starts with 2-amino-5-nitrophenol, which can be synthesized from the nitration and subsequent hydrolysis of 2-benzoxazolone. ethz.ch The amino group in 2-amino-5-nitrophenol could then be converted to a hydroxymethyl group through a Sandmeyer-type reaction, although this is a non-trivial multi-step transformation.

| Target Compound | Substitution Pattern | General Strategy | Key Reaction Steps | Reference |

|---|---|---|---|---|

| 2-(Hydroxymethyl)-4-nitrophenol | ortho | Hydroxymethylation of Nitrophenol | Reaction of 2-nitrophenol with formaldehyde and HCl. | prepchem.com |

| 2-(Hydroxymethyl)-3-nitrophenol | meta | Multi-step synthesis from Nitroaniline | 1. Diazotization of m-nitroaniline. 2. Hydrolysis of diazonium salt. 3. Hydroxymethylation of resulting m-nitrophenol. | orgsyn.org |

| This compound | para (to hydroxymethyl) | Multi-step synthesis from an Amino-precursor | 1. Synthesis of 2-amino-5-nitrophenol. 2. Conversion of amino group to hydroxymethyl group. | ethz.ch |

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound, where a stereocenter is introduced, requires sophisticated synthetic methods that can control the three-dimensional arrangement of atoms. jocpr.com The primary strategies for achieving this are asymmetric catalysis, which includes organocatalysis and biocatalysis. jocpr.com

Asymmetric Catalysis

Asymmetric catalysis utilizes chiral catalysts to preferentially form one enantiomer of a product over the other. jocpr.com Transition metal complexes with chiral ligands are often employed. For the synthesis of chiral nitrophenol analogues, a key reaction is the asymmetric Henry (nitroaldol) reaction. mdpi.comresearchgate.net This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, generating a β-nitroalcohol with up to two new stereocenters. mdpi.com By using a chiral catalyst, such as a chiral guanidine (B92328) or a thiourea-based organocatalyst, the reaction can proceed with high enantioselectivity. researchgate.net For instance, a chiral aldehyde could be reacted with nitromethane (B149229) in the presence of an organocatalyst to produce a chiral nitrophenol precursor.

Organocatalysis

Organocatalysis, a sub-field of asymmetric catalysis, uses small, chiral organic molecules to induce stereoselectivity. jocpr.com This approach avoids the use of potentially toxic or expensive metals. Chiral amines, prolines, and thioureas are common organocatalysts. jocpr.com In the context of synthesizing chiral nitrophenols, organocatalysts are highly effective for asymmetric Michael additions and Henry reactions. mdpi.comresearchgate.net A chemoenzymatic cascade combining a chiral thiourea-catalyzed asymmetric conjugate addition with a ketoreductase-mediated reduction has been shown to produce chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nih.gov A patent has also described a method for the chiral synthesis of γ-nitrophenol compounds involving a Michael addition reaction followed by an aromatization reaction, utilizing a chiral catalyst. google.com

Biocatalysis

Biocatalysis employs enzymes or whole microbial cells to perform highly selective chemical transformations. jocpr.comnih.gov Enzymes are inherently chiral and operate under mild conditions, making them ideal for the synthesis of complex molecules like pharmaceuticals. nih.gov For producing chiral nitroalcohols, several biocatalytic strategies are available, including the kinetic resolution of racemic mixtures, asymmetric reduction of α-nitroketones, and enantioselective Henry reactions. rsc.orgmdpi.com For example, alcohol dehydrogenases (ADHs) can reduce α-nitroketones to either the (S)- or (R)-enantiomer of the corresponding β-nitroalcohol with high conversion and enantioselectivity. mdpi.com Lipases and esterases are also commonly used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the two. jocpr.com These biocatalytic methods offer a green and efficient route to enantiomerically pure building blocks for chiral nitrophenol analogues. rsc.orgmagtech.com.cn

| Strategy | Method | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral Metal Complexes / Organocatalysts | High enantioselectivity through a chiral catalyst that is not incorporated into the final product. | Asymmetric Henry reaction to form chiral β-nitroalcohols. | jocpr.commdpi.com |

| Organocatalysis | Chiral small organic molecules (e.g., proline, thiourea) | Metal-free, often mild reaction conditions. Effective for C-C bond formation. | Enantioselective Michael additions and domino reactions to build chiral frameworks. | researchgate.netnih.gov |

| Biocatalysis | Enzymes (e.g., ADHs, lipases) or whole cells | High enantio- and regioselectivity, mild and environmentally friendly conditions. | Asymmetric reduction of prochiral ketones or kinetic resolution of racemic alcohols. | nih.govrsc.orgmdpi.com |

Chemical Reactivity and Transformation Pathways of 2 Hydroxymethyl 5 Nitrophenol

Oxidative Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group attached to the aromatic ring is susceptible to oxidation, leading to the formation of corresponding aldehydes and carboxylic acids. This transformation is a key reaction for modifying the structure and properties of the parent molecule.

Formation of Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol functionality in the hydroxymethyl group can be controlled to yield either the aldehyde or the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Strong oxidizing agents typically lead to the formation of the carboxylic acid, while milder conditions can selectively produce the aldehyde. organic-chemistry.orgorganic-chemistry.org

For instance, the oxidation of substituted toluenes to benzoic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. google.com Similarly, primary alcohols can be oxidized to carboxylic acids using reagents such as Jones reagent (CrO₃ in aqueous H₂SO₄) or by a two-step, one-pot procedure involving TEMPO-mediated oxidation followed by treatment with sodium chlorite (B76162) (NaClO₂). nih.gov This latter method is known for its compatibility with sensitive functional groups. nih.gov The direct conversion of the hydroxymethyl group to a carboxylic acid is a valuable transformation for synthesizing various derivatives.

The selective oxidation to the aldehyde can be achieved using milder reagents. For example, 2-azaadamantane-N-oxyl (AZADO) and 9-azanoradamantane-N-oxyl (nor-AZADO) catalyzed aerobic oxidation of primary alcohols provides the corresponding aldehydes selectively. organic-chemistry.org Another method involves the use of trichloroisocyanuric acid in the presence of catalytic TEMPO, which rapidly oxidizes alcohols to aldehydes without overoxidation to carboxylic acids. organic-chemistry.org

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| Primary Alcohols | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acids | organic-chemistry.org |

| Primary Alcohols | TEMPO/NaOCl, then NaClO₂ | Carboxylic Acids | nih.gov |

| Primary Alcohols | AZADO/nor-AZADO | Aldehydes | organic-chemistry.org |

| Primary Alcohols | Trichloroisocyanuric acid/TEMPO | Aldehydes | organic-chemistry.org |

| Substituted Toluenes | Potassium Permanganate | Benzoic Acids | google.com |

Aerobic Oxidation Reactions

Aerobic oxidation, utilizing molecular oxygen as the oxidant, presents a greener and more sustainable approach for the transformation of alcohols. rsc.org The efficiency of these reactions often relies on the use of a suitable catalyst. Homogeneous catalysts, such as Co(OAc)₂/Zn(OAc)₂/Br⁻, and heterogeneous catalysts, like gold nanoparticles supported on metal oxides (e.g., Au-TiO₂ and Au-CeO₂), have been employed for the aerobic oxidation of similar compounds like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org

In the context of phenolic aldehydes, which share structural similarities with oxidized derivatives of 2-(hydroxymethyl)-5-nitrophenol, surface oxidation studies have shown that the reaction can lead to a variety of products through fragmentation, functionalization, and coupling reactions. nih.govresearchgate.net The reactivity in such oxidations is influenced by the substituents on the aromatic ring, with electron-donating groups generally increasing the reaction rate. nih.gov For instance, the aerobic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid can be achieved using gold nanoparticle catalysts. wikipedia.org

Reductive Pathways of the Nitro Group

The nitro group on the aromatic ring is readily reduced to an amino group, which significantly alters the electronic properties and reactivity of the molecule. This transformation is a cornerstone in the synthesis of many aromatic compounds.

Conversion to Amino and other Nitrogen-Containing Functions

The reduction of aromatic nitro compounds to the corresponding anilines is a widely used industrial process. masterorganicchemistry.com Several methods are available for this conversion, including catalytic hydrogenation and the use of various reducing agents.

Commonly used methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. masterorganicchemistry.comresearchgate.net

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic method for nitro group reduction. researchgate.netgoogle.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective reagents for this transformation. masterorganicchemistry.com Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron salts can also be used. google.com

The choice of reducing agent can be crucial for chemoselectivity when other reducible functional groups are present in the molecule. For instance, trichlorosilane (B8805176) in the presence of a base has been shown to be a highly chemoselective reagent for the reduction of nitro groups without affecting other sensitive functionalities. nih.gov

The reduction of nitrophenols is influenced by the position of the substituents. For example, 2-nitrophenol (B165410) is generally less reactive towards reduction compared to 4-nitrophenol (B140041) due to the presence of intramolecular hydrogen bonding between the hydroxyl and nitro groups, which stabilizes the molecule. bohrium.com

| Reducing System | Product | Comments | Reference |

| H₂/Pd-C | Amine | Common catalytic hydrogenation method. | researchgate.net |

| Fe/HCl | Amine | Classic and cost-effective method. | google.com |

| SnCl₂/HCl | Amine | Another common metal-acid system. | google.com |

| NaBH₄/NiCl₂ | Amine | A milder alternative. | google.com |

| Hydrazine Hydrate/Raney Ni | Amine | Effective for many nitro compounds. | google.com |

| Trichlorosilane/Base | Amine | Highly chemoselective. | nih.gov |

Under certain conditions, the reduction of the nitro group can be stopped at intermediate stages, leading to the formation of hydroxylamines or other nitrogen-containing functionalities. For example, the reduction of nitroarenes with zinc metal in the presence of ammonium (B1175870) chloride can yield aryl hydroxylamines. masterorganicchemistry.com

Electrocatalytic Hydrogenation Processes

Electrocatalytic hydrogenation offers a sustainable alternative to traditional chemical methods, using electricity to drive the reduction process. acs.org This technique has been successfully applied to the reduction of nitrophenols. The mechanism of electrocatalytic hydrogenation of 4-nitrophenol in an aqueous phase has been shown to involve a coupled electrochemical half-reaction mechanism, where H₂ oxidation occurs on the metal catalyst sites and the reduction of the nitrophenol can occur on both the metal sites and the conductive support. acs.orgchemrxiv.orgnih.gov

This process can be carried out in an electrochemical cell, where hydrogen can be generated in-situ from water. libretexts.org The efficiency of the electrocatalytic hydrogenation is highly dependent on the catalyst used. Platinum-based catalysts have shown good activity for the hydrogenation of p-nitrophenol. libretexts.org The reaction is believed to proceed through an electron-proton transfer mechanism. acs.orgchemrxiv.org

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being determined by the directing effects of the existing substituents.

The presence of a strong electron-withdrawing group, such as the nitro group, on an aromatic ring can activate it towards nucleophilic aromatic substitution . byjus.com This is particularly effective when the nitro group is in the ortho or para position to a leaving group. byjus.com In this compound, while there isn't a typical leaving group like a halide, the principle of activation by the nitro group is relevant. Nucleophilic attack is favored at positions ortho and para to the nitro group. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. byjus.com

Conversely, the benzene (B151609) ring is also susceptible to electrophilic aromatic substitution , a reaction where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.cominfinitylearn.com The reactivity and orientation of this substitution are governed by the combined effects of the hydroxyl, hydroxymethyl, and nitro groups.

The hydroxyl group (-OH) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.com

The hydroxymethyl group (-CH₂OH) is a weakly activating group and also an ortho-, para-director.

The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. youtube.comstackexchange.com

In this compound, the directing effects of the substituents are as follows:

The hydroxyl group at position 1 directs incoming electrophiles to positions 2 (already substituted), 4, and 6.

The hydroxymethyl group at position 2 directs to positions 3, 5 (already substituted), and 1 (already substituted).

The nitro group at position 5 directs to positions 1, 3, and 5 (all already substituted).

| Reaction Type | Key Features | Likely Positions of Attack | Reference |

| Nucleophilic Aromatic Substitution | Activated by the -NO₂ group. | Ortho and para to the -NO₂ group. | byjus.com |

| Electrophilic Aromatic Substitution | Activated by -OH and -CH₂OH groups; deactivated by -NO₂ group. | Positions 4 and 6 (ortho and para to the -OH group). | masterorganicchemistry.com |

Condensation and Ligand Formation Reactions

The transformation of this compound into effective chelating agents is primarily achieved through condensation reactions following the initial oxidation of the hydroxymethyl group to an aldehyde, forming 5-nitrosalicylaldehyde. This aldehyde is then readily condensed with primary amines to generate Schiff base ligands.

Synthesis of Schiff Base Ligands Incorporating this compound Scaffolds

The synthesis of Schiff base ligands from the this compound scaffold commences with the crucial step of oxidizing the hydroxymethyl group to an aldehyde, resulting in the formation of 5-nitrosalicylaldehyde. This key intermediate is then utilized in condensation reactions with various amines to yield the desired Schiff base ligands.

A common synthetic strategy involves the condensation of 5-nitrosalicylaldehyde with diamines to produce tetradentate Schiff bases. For instance, the reaction of 5-nitrosalicylaldehyde with diamines such as 1,3-diaminopropane (B46017) in a 2:1 molar ratio in a suitable solvent like methanol (B129727) leads to the formation of the corresponding N,N'-bis(5-nitrosalicylidene)diaminoalkane ligand. tandfonline.comtandfonline.comsci-hub.se The reaction typically proceeds at room temperature with good yields. sci-hub.se

The general reaction scheme for the synthesis of these Schiff bases is as follows:

2-(5-nitro-2-hydroxybenzaldehyde) + H₂N-(CH₂)n-NH₂ → (5-NO₂-2-OH-C₆H₃-CH=N)₂-(CH₂)n + 2H₂O

The resulting Schiff base ligands are often crystalline solids with distinct colors. The presence of the nitro group, an electron-withdrawing group, on the salicylaldehyde (B1680747) ring can enhance the acidity of the phenolic hydroxyl group and influence the electronic properties and stability of the resulting ligand. sci-hub.se

Detailed research findings for the synthesis of a representative Schiff base ligand, N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine (L2), are presented in the table below. sci-hub.se

| Parameter | Value |

| Reactants | 5-nitrosalicylaldehyde, 1,3-diaminopropane |

| Molar Ratio (Aldehyde:Amine) | 2:1 |

| Solvent | Methanol |

| Reaction Temperature | 30°C |

| Reaction Time | 45 minutes |

| Product Appearance | Yellowish orange solid |

| Yield | 90.5% |

| Melting Point | 210-213°C |

This table presents the synthesis details for the Schiff base ligand N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine.

Chelation with Metal Ions for Coordination Complex Formation

Schiff bases derived from 5-nitrosalicylaldehyde, and by extension from this compound, are excellent chelating agents for a variety of metal ions. These ligands typically act as tetradentate donors, coordinating with the metal ion through the two phenolic oxygen atoms and the two azomethine nitrogen atoms (ONNO donors). tandfonline.comtandfonline.comsci-hub.se

The formation of coordination complexes is generally achieved by reacting the Schiff base ligand with a metal salt, such as cobalt(II) acetate (B1210297), in a suitable solvent like methanol. sci-hub.se The reactions often proceed under mild conditions and result in the formation of stable, neutral complexes. sci-hub.se Spectroscopic data, including IR and UV-Vis, are instrumental in confirming the coordination of the ligand to the metal ion. tandfonline.comtandfonline.comsci-hub.se The shift in the vibrational frequency of the C=N (azomethine) group in the IR spectrum upon complexation is a key indicator of coordination through the nitrogen atoms. researchgate.net

For example, the reaction of the N,N'-bis(5-nitrosalicylidene)diaminoalkane ligands with cobalt(II) acetate in a 1:1 molar ratio yields the corresponding cobalt(II) complexes. sci-hub.se These complexes are reported to have a square-planar geometry. tandfonline.comtandfonline.comsci-hub.se

The physical and spectroscopic characteristics of a representative cobalt(II) complex with the Schiff base derived from 5-nitrosalicylaldehyde and 1,2-diaminoethane are summarized in the table below.

| Property | Value |

| Complex | [Co(N,N'-bis(5-nitrosalicylidene)-1,2-diaminoethane)] |

| Appearance | Reddish brown solid |

| Yield | 85% |

| Melting Point | >300°C |

| IR (C=N stretch, cm⁻¹) | 1610 |

| UV-Vis (λmax, nm) | 265, 330, 420 |

This table provides the characterization data for the cobalt(II) complex of the Schiff base ligand derived from 5-nitrosalicylaldehyde and 1,2-diaminoethane.

The chelation of metal ions by these Schiff base ligands demonstrates the utility of this compound as a foundational scaffold for constructing complex coordination compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxymethyl 5 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Hydroxymethyl)-5-nitrophenol is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxymethyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm). Conversely, the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are electron-donating, leading to upfield shifts for nearby protons.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The proton positioned between the hydroxyl and hydroxymethyl groups is expected to be the most shielded, while the proton ortho to the nitro group would be the most deshielded. The benzylic protons of the hydroxymethyl group would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The phenolic and alcohol hydroxyl protons often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to -NO₂) | 8.0 - 8.2 | d |

| Aromatic H (meta to -NO₂) | 7.5 - 7.7 | dd |

| Aromatic H (ortho to -OH) | 7.0 - 7.2 | d |

| -CH₂OH | 4.6 - 4.8 | s |

| Phenolic -OH | 10.0 - 11.0 | br s |

| Alcoholic -OH | 4.5 - 5.5 | br s |

Note: Predicted values are based on the analysis of similar substituted nitrophenols. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also heavily influenced by the electronic effects of the substituents.

The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a low field. The carbon bearing the phenolic hydroxyl group will also be deshielded, though to a lesser extent. The carbon of the hydroxymethyl group will resonate in the typical range for an alcohol-bearing carbon. The remaining aromatic carbons will have chemical shifts determined by their position relative to the electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-NO₂ | 145 - 150 |

| C-OH | 155 - 160 |

| C-CH₂OH | 125 - 130 |

| C (ortho to -NO₂) | 120 - 125 |

| C (meta to -NO₂) | 115 - 120 |

| C (ortho to -OH) | 110 - 115 |

| -CH₂OH | 60 - 65 |

Note: Predicted values are based on the analysis of substituted nitrophenols and related aromatic compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their connectivity. A correlation might also be observed between the hydroxymethyl protons and the alcoholic hydroxyl proton, depending on the experimental conditions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. Similarly, the hydroxymethyl proton signal would show a correlation to the hydroxymethyl carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the hydroxyl, nitro, and aromatic moieties. The presence of a broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent hydroxymethyl group, as well as potential intermolecular hydrogen bonding, would influence the shape and position of this band.

The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The aromatic ring will show

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, offers insights into the electron transitions and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, like other nitrophenol derivatives, is characterized by distinct absorption bands in the ultraviolet and visible regions, typically between 200 and 400 nm. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. bldpharm.com The primary electronic transitions observed are π → π* and n → π*.

The π → π* transitions are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene (B151609) ring and the nitro group. The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron from an oxygen atom (in both the hydroxyl and nitro groups) to a π* antibonding orbital. bldpharm.com

The presence of the hydroxyl (-OH), hydroxymethyl (-CH₂OH), and nitro (-NO₂) groups on the benzene ring influences the energy of these transitions. The hydroxyl group acts as an electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group (chromophore). This "push-pull" electronic arrangement leads to intramolecular charge transfer (ICT) character in the transitions. bldpharm.com The absorption peaks for protonated nitrophenols are generally blue-shifted compared to their deprotonated (phenolate) forms. bldpharm.com The absorption spectrum is also sensitive to solvent polarity, a phenomenon known as solvatochromism.

Based on data for analogous compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041), the expected UV-Vis absorption maxima for this compound are summarized below. nih.gov

| Transition Type | Approximate Wavelength (λmax) | Associated Functional Groups |

|---|---|---|

| π → π | ~270-290 nm | Aromatic Ring, Nitro Group |

| π → π (Charge Transfer) | ~340-360 nm | Interaction between -OH, -NO₂, and Ring |

| n → π* | ~400-420 nm (often a shoulder) | Nitro Group, Hydroxyl Group |

Fluorescence and Photoluminescence Properties

Nitroaromatic compounds, including this compound, are generally known to be weak fluorophores. The highly electron-withdrawing nitro group often provides efficient non-radiative decay pathways for the excited state, which quenches fluorescence. sigmaaldrich.comchemscene.com The emission properties are significantly influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

The fluorescence quenching can occur through both static and dynamic mechanisms. sigmaaldrich.comchemscene.com In many cases, photo-induced electron transfer or intersystem crossing to the triplet state are competing processes that diminish the fluorescence quantum yield. elsevierpure.com While specific emission data for this compound is not extensively documented, its photoluminescent behavior is expected to be characterized by low intensity emission that is highly sensitive to its molecular environment. sigmaaldrich.com Studies on similar molecules show that fluorescence can sometimes be observed from an excited state with charge-transfer character. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular weight of 169.13 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 169.

The fragmentation of nitrophenols is well-characterized and provides structural information. nih.gov For this compound, the fragmentation is expected to proceed through several key pathways, including α-cleavage and the loss of stable neutral molecules. nih.gov The mass spectra of related isomers like o-nitrophenol and p-nitrophenol show characteristic fragments that help predict the pattern for the title compound. nih.gov

Key fragmentation pathways include:

Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment at m/z 123 ([M-46]⁺).

Loss of OH: Cleavage of the phenolic hydroxyl group results in a fragment at m/z 152 ([M-17]⁺).

Loss of CH₂OH: Alpha-cleavage can cause the loss of the hydroxymethyl group, yielding a fragment at m/z 138 ([M-31]⁺).

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical gives a fragment at m/z 139 ([M-30]⁺).

Loss of H₂O: Dehydration can lead to a fragment at m/z 151 ([M-18]⁺).

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 169 | [C₇H₇NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [C₇H₆NO₃]⁺ | Loss of •OH |

| 151 | [C₇H₅NO₃]⁺˙ | Loss of H₂O |

| 139 | [C₇H₇O₃]⁺ | Loss of •NO |

| 123 | [C₇H₇O₂]⁺ | Loss of •NO₂ |

| 109 | [C₆H₅O₂]⁺ | Loss of •NO and CO |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and the conformation of substituent groups. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build an electron density map of the unit cell.

A search of publicly available crystallographic databases did not yield a specific crystal structure determination for this compound. However, the crystal structures of related nitrophenols, such as p-nitrophenol, are well-documented and serve as excellent models for the types of structures and interactions to be expected. vaia.com For example, p-nitrophenol is known to exist in at least two polymorphic forms, indicating that subtle changes in crystallization conditions can lead to different packing arrangements. vaia.com

Below is representative crystallographic data for the α-form of p-nitrophenol, a structural isomer, to illustrate the type of information obtained from an SC-XRD experiment.

| Parameter | Value (for α-p-nitrophenol) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.66 |

| b (Å) | 8.78 |

| c (Å) | 6.098 |

| β (°) | 107.05 |

| Volume (ų) | 596.2 |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound is governed by a network of non-covalent interactions, which can be analyzed to understand the supramolecular structure. The most significant of these are hydrogen bonds and π–π stacking interactions. acs.org

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH groups) and acceptors (-OH and -NO₂ groups) allows for the formation of strong hydrogen bonds. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring. acs.orgnih.gov Intermolecular hydrogen bonds would link different molecules together, likely involving the hydroxymethyl group and the nitro group, creating chains or sheets within the crystal lattice. acs.org

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions. researchgate.net For similar nitrophenol structures, this analysis reveals that O···H/H···O contacts (indicative of hydrogen bonding) are major contributors to the crystal packing, often accounting for a large percentage of the surface interactions. elsevierpure.com C···C contacts, representing π–π stacking, also provide a notable contribution to the stability of the crystal structure. researchgate.net

Computational and Theoretical Investigations of 2 Hydroxymethyl 5 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the geometry optimization of the molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and therefore the most stable structure. For 2-(Hydroxymethyl)-5-nitrophenol, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Due to the presence of the hydroxymethyl group, which can rotate, a conformational analysis would be necessary. This involves calculating the energy of the molecule as the dihedral angle of the C-C-O-H bond is systematically varied. The results would reveal the most stable conformation(s) and the energy barriers between them. It is expected that intramolecular hydrogen bonding between the phenolic hydroxyl group, the hydroxymethyl group, and the nitro group would play a significant role in determining the preferred conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (phenolic) | Value | ||

| O-H (phenolic) | Value | ||

| C-C (ring) | Value | ||

| C-N (nitro) | Value | ||

| N-O (nitro) | Value | ||

| C-C (hydroxymethyl) | Value | ||

| C-O (hydroxymethyl) | Value | ||

| O-H (hydroxymethyl) | Value | ||

| C-C-O (phenolic) | Value | ||

| C-C-N (nitro) | Value | ||

| O-N-O (nitro) | Value | ||

| C-C-C (hydroxymethyl) | Value |

Note: The values in this table are illustrative placeholders as specific experimental or theoretical data for this compound are not available in the searched literature.

Vibrational Frequency and Spectroscopic Parameter Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The results are a set of vibrational modes, each with a specific frequency and intensity. By comparing the calculated spectra with experimentally obtained spectra, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups.

For this compound, characteristic vibrational frequencies would be expected for the O-H stretching of the phenolic and hydroxymethyl groups, the N-O stretching of the nitro group, and the various vibrations of the benzene (B151609) ring. The position of these bands would be sensitive to the presence of intramolecular hydrogen bonds.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch (phenolic) | Value |

| O-H stretch (hydroxymethyl) | Value |

| C-H stretch (aromatic) | Value |

| NO₂ asymmetric stretch | Value |

| NO₂ symmetric stretch | Value |

| C-O stretch (phenolic) | Value |

| C-O stretch (hydroxymethyl) | Value |

Note: The values in this table are illustrative placeholders as specific theoretical data for this compound are not available in the searched literature.

Electronic Structure and Reactivity Descriptors

Beyond geometry and vibrational spectra, DFT calculations provide valuable insights into the electronic properties and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich phenolic ring and the hydroxyl groups, while the LUMO is likely to be centered on the electron-withdrawing nitro group. The HOMO-LUMO gap would provide a measure of the molecule's susceptibility to charge transfer.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Note: The values in this table are illustrative placeholders as specific theoretical data for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the hydroxyl groups, indicating their acidic nature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into intramolecular charge transfer and hyperconjugative effects that contribute to the molecule's stability.

In this compound, NBO analysis would be expected to reveal significant charge transfer from the lone pairs of the oxygen atoms in the hydroxyl groups and the nitro group to the antibonding orbitals of the benzene ring, as well as intramolecular hydrogen bonding interactions.

Table 4: Hypothetical NBO Analysis of Intramolecular Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of OH (phenolic) | π*(C-C) of ring | Value |

| LP(O) of OH (hydroxymethyl) | σ*(C-C) | Value |

Note: The values in this table are illustrative placeholders as specific theoretical data for this compound are not available in the searched literature.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. For this compound, understanding these interactions is key to comprehending its solid-state properties. Computational methods such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis provide powerful tools to visualize and quantify these forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule to its surface, highlighting regions of close contact with neighboring molecules. The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Properties such as the normalized contact distance (d_norm), the distance to the nearest nucleus internal to the surface (d_i), and the distance to the nearest nucleus external to the surface (d_e) are mapped onto this surface. The d_norm surface uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and represent the strongest interactions, white areas denote contacts approximately equal to the van der Waals separation, and blue regions signify longer contacts. For this compound, prominent red areas on the d_norm surface highlight the presence of strong hydrogen bonding. scirp.orgscirp.org

| Intermolecular Contact | Contribution (%) |

| O···H/H···O | > 40% |

| H···H | ~ 20% |

| C···H/H···C | ~ 10-15% |

| C···C | ~ 5-10% |

| N···O/O···N | < 5% |

| O···O | < 5% |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis offers a complementary, qualitative visualization of non-covalent interactions in real space. youtube.comchemtools.org This method is based on the electron density (ρ) and its reduced density gradient (s). The NCI plot displays isosurfaces of the reduced density gradient, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the density. This coloring scheme helps to distinguish between different types of interactions:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds. youtube.com

Green surfaces: Represent weak, delocalized van der Waals interactions. youtube.com

Red surfaces: Signify strong repulsive interactions, such as steric clashes. youtube.com

For this compound, NCI analysis visually confirms the network of intermolecular hydrogen bonds suggested by the Hirshfeld surface analysis. Large blue isosurfaces are expected between the hydroxyl, hydroxymethyl, and nitro groups of neighboring molecules, corresponding to strong hydrogen bonding. youtube.com Green surfaces would likely be observed between the aromatic rings, indicating the presence of van der Waals forces and potentially π-π stacking. youtube.com Red areas would highlight regions of steric repulsion, for instance, within the core of the molecule. youtube.com This detailed visualization provides a more intuitive understanding of how non-covalent forces direct the three-dimensional arrangement of the molecules in the crystal.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. For this compound, theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM) are employed to simulate these solvent effects. researchgate.netrsc.org

A key phenomenon observed is solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. This is directly related to shifts in the maximum absorption wavelength (λ_max) in the UV-Vis spectrum. For nitrophenols, the effect of the solvent can be complex. researchgate.netuci.edu Generally, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states. qnl.qa

For molecules like this compound, which possess both electron-donating (hydroxyl, hydroxymethyl) and electron-withdrawing (nitro) groups, an intramolecular charge transfer (ICT) character is expected in the excited state. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, resulting in a bathochromic shift. Conversely, if the ground state is more stabilized, a hypsochromic shift will be observed. qnl.qa

The following table presents hypothetical λ_max values for this compound in various solvents to illustrate the potential solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| Gas Phase | 1.0 | ~310 |

| Heptane | 1.9 | ~315 |

| Dichloromethane | 8.9 | ~325 |

| Ethanol | 24.6 | ~335 |

| Water | 80.1 | ~340 |

This trend of increasing λ_max with solvent polarity suggests a more polar excited state. Beyond the absorption spectrum, other electronic properties such as the dipole moment are also expected to be solvent-dependent. The dipole moment of this compound would likely increase in more polar solvents due to the enhanced polarization of the molecule's electron density. Understanding these solvent effects is crucial for predicting the behavior of the compound in various chemical and biological environments.

Applications of 2 Hydroxymethyl 5 Nitrophenol in Advanced Chemical Sciences

Role as a Catalyst and Co-catalyst in Organic Transformations

The unique molecular structure of 2-(hydroxymethyl)-5-nitrophenol, featuring both a hydroxyl and a hydroxymethyl group on a nitrated phenol (B47542) ring, makes it a person of interest in the field of catalysis. These functional groups provide potential coordination sites for metal ions and can participate in various catalytic cycles.

Catalytic Oxidation of Alcohols

This compound has demonstrated its utility as a catalyst in the aerobic oxidation of alcohols. This process is a fundamental transformation in organic chemistry, converting alcohols into more oxidized compounds like aldehydes, ketones, and carboxylic acids, which are valuable intermediates in numerous industrial processes. The presence of the nitro group can influence the electronic properties of the phenol, potentially enhancing its catalytic activity. Research has shown that it can catalyze the oxidation of alcohols, such as salicylaldehyde (B1680747), at room temperature and under atmospheric pressure.

The development of efficient and environmentally friendly methods for alcohol oxidation is a significant area of research. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which are toxic and generate substantial waste. Catalytic aerobic oxidation, using oxygen from the air as the ultimate oxidant, offers a much greener alternative. The ability of this compound to facilitate such reactions at ambient conditions highlights its potential as a sustainable catalyst.

Further research in this area focuses on understanding the precise mechanism by which this compound catalyzes alcohol oxidation. This includes investigating the role of the different functional groups in the catalytic cycle and exploring the scope of substrates that can be efficiently oxidized.

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is a cornerstone of modern organometallic chemistry and catalysis. wiley.com Ligands are molecules that bind to a central metal atom, and their structure profoundly influences the reactivity and selectivity of the resulting metal complex. wiley.commdpi.com The functional groups present in this compound, specifically the hydroxyl and hydroxymethyl moieties, make it a potential candidate for ligand design.

These groups can act as donor atoms, coordinating to a metal center and forming a stable complex. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can be fine-tuned to modulate the catalytic activity of the metal. For instance, in a study on new thiazole (B1198619) azo dye ligands, the nitrophenol moiety was part of a tridentate ligand that formed complexes with various metals. researchgate.net

The development of new ligands is crucial for advancing metal-catalyzed reactions, which are essential in many areas of chemical synthesis, from pharmaceuticals to materials. wiley.com The potential of this compound and its derivatives as ligands warrants further exploration to unlock new catalytic transformations.

Utilization as a Synthetic Building Block in Complex Organic Synthesis

Beyond its catalytic applications, this compound serves as a valuable synthetic building block for the construction of more complex organic molecules. Its functional groups provide reactive handles for a variety of chemical transformations.

Precursor for Pharmaceutical and Agrochemical Intermediates

The nitro group in this compound can be readily reduced to an amino group, opening up a vast array of synthetic possibilities for introducing nitrogen-containing functionalities, which are prevalent in many pharmaceutical and agrochemical compounds. The hydroxyl and hydroxymethyl groups can be further modified or used to connect to other molecular fragments.

Construction of Heterocyclic Systems and Novel Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. The functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic systems.

For example, the hydroxyl and hydroxymethyl groups can participate in cyclization reactions to form oxygen-containing heterocycles. The nitro group can be transformed into other functionalities that can then be incorporated into a heterocyclic ring. While direct examples of the use of this compound in the construction of specific heterocyclic systems are not detailed in the search results, the principles of organic synthesis suggest its potential in this area. The synthesis of novel compounds with unique properties is a constant endeavor in chemical research, and versatile building blocks like this compound play a crucial role in this process.

Environmental Fate and Bioremediation Research of Nitrophenols

Degradation Pathways of Nitrophenolic Compounds in Environmental Systems

The environmental degradation of nitrophenols can proceed through several pathways, primarily dictated by the specific microbial species present and the prevailing environmental conditions (aerobic or anaerobic). ethz.ch Both oxidative and reductive mechanisms have been identified for the breakdown of these compounds. ethz.ch The initial step in the aerobic degradation of many nitrophenols involves the enzymatic removal of the nitro group, a process that can lead to the formation of key intermediates like hydroquinone (B1673460) or hydroxyquinol. nih.govnih.govresearchgate.net

Hydroquinone Pathway

The hydroquinone pathway is a common route for the aerobic degradation of p-nitrophenol (PNP) and is predominantly observed in Gram-negative bacteria. researchgate.netnih.gov In this pathway, p-nitrophenol is initially converted to hydroquinone through the action of a monooxygenase enzyme, which removes the nitro group as nitrite (B80452). nih.govscilit.com

The key steps in the hydroquinone pathway are as follows:

Conversion to Hydroquinone: A monooxygenase enzyme catalyzes the hydroxylation of the aromatic ring, leading to the elimination of the nitro group and the formation of hydroquinone. nih.gov

Ring Cleavage: The hydroquinone then undergoes ring cleavage, a reaction catalyzed by a dioxygenase enzyme. nih.gov

Further Degradation: The resulting products are further metabolized, eventually entering central metabolic pathways like the β-ketoadipate pathway. nih.gov

For instance, a Moraxella species has been shown to degrade p-nitrophenol via the formation of hydroquinone, with the subsequent conversion to β-ketoadipic acid. nih.gov Similarly, engineered Escherichia coli strains have been developed to completely degrade PNP through the hydroquinone pathway. nih.gov

Hydroxyquinol Pathway

The hydroxyquinol pathway, also known as the 1,2,4-benzenetriol (B23740) (BT) pathway, is another significant route for nitrophenol degradation, particularly in Gram-positive bacteria. researchgate.netnih.gov This pathway is characterized by the initial conversion of p-nitrophenol to 4-nitrocatechol (B145892). nih.gov

The degradation proceeds through the following steps:

Formation of 4-Nitrocatechol: A p-nitrophenol 2-monooxygenase converts PNP to 4-nitrocatechol. nih.gov

Conversion to 1,2,4-Benzenetriol: The 4-nitrocatechol is then transformed into 1,2,4-benzenetriol. nih.gov

Ring Cleavage: The aromatic ring of 1,2,4-benzenetriol is subsequently cleaved, leading to intermediates that can be funneled into central metabolism. nih.gov

A notable example is the degradation of p-nitrophenol by an Arthrobacter species, which proceeds through the formation of 1,2,4-benzenetriol. nih.gov This pathway has also been identified in the degradation of other substituted nitrophenols, such as 2-chloro-4-nitrophenol (B164951) by Cupriavidus sp. strain CNP-8. researchgate.net

Microbial Biodegradation Mechanisms

The bioremediation of nitrophenol-contaminated environments relies heavily on the metabolic activities of various microorganisms. jebas.orgresearchgate.net These microbes have evolved sophisticated enzymatic systems to utilize nitrophenols as a source of carbon, nitrogen, and energy. nih.goviwaponline.com

Identification of Nitrophenol-Degrading Microorganisms and Consortia

A diverse range of bacteria capable of degrading nitrophenols has been isolated from various environments, including soil and industrial wastewater. nih.goviwaponline.comnih.gov These microorganisms often possess the ability to mineralize nitrophenols completely.

| Microorganism Genus/Species | Degraded Nitrophenol(s) | Key Pathway/Intermediate | Reference |

| Moraxella sp. | p-Nitrophenol | Hydroquinone | ethz.chnih.gov |

| Pseudomonas sp. | 2-Nitrophenol (B165410), p-Nitrophenol | Catechol, Hydroquinone | ethz.chnih.gov |

| Arthrobacter sp. | p-Nitrophenol, 4-Nitrocatechol | 1,2,4-Benzenetriol | ethz.chnih.gov |

| Nocardioides sp. | p-Nitrophenol, Phenol (B47542) | Hydroquinone, Catechol | nih.gov |

| Burkholderia sp. | 3-Methyl-4-nitrophenol | Methylhydroquinone | frontiersin.org |

| Cupriavidus sp. | 2-Chloro-4-nitrophenol | Hydroxyquinol | researchgate.net |

| Comamonas testosteroni | Nitrophenols | Not specified | nih.gov |

| Acidovorax delafieldii | Nitrophenols | Not specified | nih.gov |

| Achromobacter denitrificans | p-Nitrophenol | Not specified | iwaponline.com |

Mixed microbial cultures, or consortia, enriched from environments like municipal activated sludge, have also demonstrated the ability to degrade mixtures of nitrophenols. nih.gov

Enzymatic Biotransformations Involved in Degradation

The biodegradation of nitrophenols is initiated by specific enzymes that catalyze the initial transformation of the molecule. These enzymes often exhibit broad substrate specificity, allowing them to act on a range of substituted nitrophenols. acs.org

| Enzyme | Function | Pathway | Source Organism Example | Reference |

| p-Nitrophenol Monooxygenase | Converts p-nitrophenol to hydroquinone | Hydroquinone | Moraxella sp. | nih.gov |

| p-Nitrophenol 2-Monooxygenase | Converts p-nitrophenol to 4-nitrocatechol | Hydroxyquinol | Rhodococcus sp. | nih.gov |

| 1,4-Benzoquinone Reductase | Reduces benzoquinone to hydroquinone | Hydroquinone | Burkholderia sp. | frontiersin.org |

| Hydroquinone 1,2-Dioxygenase | Cleaves the hydroquinone ring | Hydroquinone | Pseudomonas sp. | researchgate.net |

| 1,2,4-Benzenetriol Dioxygenase | Cleaves the 1,2,4-benzenetriol ring | Hydroxyquinol | Gram-positive bacteria | nih.gov |

| Nitrophenol Oxygenase | Converts 2-nitrophenol to catechol | Catechol | Pseudomonas putida B2 | acs.org |

The initial enzymatic attack, whether it leads to hydroquinone or hydroxyquinol, is a critical determinant of the subsequent degradation pathway. nih.gov For example, the p-nitrophenol monooxygenases involved in the hydroquinone pathway in Gram-negative bacteria are distinct from those in the hydroxyquinol pathway found in Gram-positive bacteria. nih.gov

Persistence and Transformation Products in the Environment

The persistence of nitrophenolic compounds in the environment is influenced by a combination of physical, chemical, and biological factors. jebas.orgcdc.gov While biodegradation is a key process for their removal, other processes like photolysis also contribute to their transformation. cdc.govpnas.org

The presence of the nitro group generally makes these compounds more resistant to degradation compared to unsubstituted phenol. jebas.orgresearchgate.net However, many microorganisms have adapted to overcome this recalcitrance. iwaponline.com

Environmental Persistence Factors:

Biodegradation: The rate of biodegradation can vary significantly depending on the microbial populations present and environmental conditions. cdc.gov For example, the half-life of 4-nitrophenol (B140041) in topsoil can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. cdc.gov

Photolysis: In the atmosphere and near-surface waters, photolysis can be an important degradation process. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. nih.gov Recent studies have highlighted the role of nonradical species like singlet oxygen in the photochemical transformation of nitrophenols on particulate surfaces under visible light. pnas.orgnih.gov

Sorption: Nitrophenols can adsorb to soil particles and sediments, which can affect their mobility and availability for degradation. epa.gov

Transformation Products:

The degradation of nitrophenols leads to the formation of various intermediate products before complete mineralization.

| Parent Compound | Degradation Pathway | Key Transformation Products | Reference |

| p-Nitrophenol | Hydroquinone Pathway | Hydroquinone, 1,4-Benzoquinone, γ-Hydroxymuconic semialdehyde, Maleylacetic acid | nih.gov |

| p-Nitrophenol | Hydroxyquinol Pathway | 4-Nitrocatechol, 1,2,4-Benzenetriol, Maleylacetic acid | nih.gov |

| 2-Nitrophenol | Catechol Pathway | Catechol | ethz.ch |

| 3-Methyl-4-nitrophenol | Hydroquinone-like Pathway | Methyl-1,4-benzoquinone, Methylhydroquinone | frontiersin.org |

| 2-Chloro-4-nitrophenol | Hydroxyquinol Pathway | Hydroxyquinol | researchgate.net |

Under certain conditions, incomplete degradation can lead to the accumulation of these intermediates, which may have their own toxicological properties. However, efficient bioremediation aims for the complete breakdown of the parent compound and its intermediates into harmless substances like carbon dioxide, water, and inorganic ions.

Strategies for Bioremediation and Environmental Detoxification of Nitrophenols

Nitrophenols and their derivatives are synthetic compounds widely used in the industrial production of pesticides, herbicides, dyes, pharmaceuticals, and explosives. researchgate.netresearchgate.net Their extensive use and improper disposal have led to their classification as hazardous and toxic pollutants, posing significant threats to soil, groundwater, and various ecosystems. researchgate.net The nitro group attached to the phenol structure makes these compounds recalcitrant, meaning they resist degradation and persist in the environment. researchgate.net While various physical and chemical methods exist for remediation, bioremediation—which utilizes microorganisms to break down pollutants—is considered a more sustainable and cost-effective approach for the complete removal of these harmful substances. researchgate.netnih.govresearchgate.net

Bioremediation strategies can be applied in-situ (at the contaminated site) or ex-situ (where contaminated material is moved for treatment). researchgate.net The effectiveness of bioremediation hinges on the metabolic capabilities of microorganisms, particularly bacteria, which can use nitrophenols as a source of carbon and energy. researchgate.netnih.gov Research has identified several bacterial genera, including Pseudomonas, Bacillus, Arthrobacter, and Cupriavidus, capable of degrading various nitrophenols. nih.govresearchgate.net The goal of these strategies is not just to remove the parent compound but also to detoxify the environment by breaking it down into harmless substances. nih.govresearchgate.net However, the efficiency of these processes can be limited by factors such as high pollutant concentrations, which can be toxic to the microbes themselves, and the presence of other inhibitors. nih.govacs.org To overcome these challenges, researchers are exploring more advanced and integrated approaches to enhance the detoxification process. researchgate.net

Bioreactor Applications for Nitrophenol Removal

Bioreactors are engineered systems designed to create optimal conditions for microbial activity, making them highly effective for treating wastewater containing nitrophenols. nih.goviwaponline.com Different types of bioreactors have been developed and tested for their efficiency in nitrophenol removal, each with unique operational advantages.

Sequencing Batch Reactors (SBRs) operate in cycles and have been successfully used to cultivate aerobic granules for the treatment of p-nitrophenol (PNP). acs.org These granules, which are dense microbial aggregates, show high degradation rates and can withstand high concentrations of PNP. One study demonstrated that aerobic granules in an SBR could degrade PNP at a maximum rate of 19.3 mg of PNP per gram of volatile suspended solids per hour. acs.org In another study, a two-phase SBR, which introduces a biocompatible solvent to reduce the toxicity of the pollutant to the biomass, significantly improved the removal kinetics of 4-nitrophenol (4-NP). nih.gov

Moving Bed Biofilm Reactors (MBBRs) and their variations, such as the Continuous Moving-Bed Sequencing Batch Reactor (C-MSBR), utilize plastic carriers to support biofilm growth, increasing the microbial population and resilience of the system. wwjournal.ir A comparative study on the removal of o-nitrophenol found that a C-MSBR achieved an 84.7% removal efficiency from a synthetic petrochemical effluent. wwjournal.ir

Fluidized Bed Bioreactors (FBBRs) offer excellent mass transfer and a large surface area for biofilm attachment, making them suitable for treating high-strength organic wastewater. nih.gov Studies using both anoxic (AFBBR) and combined anaerobic-aerobic (AAFBBR) systems have shown high removal efficiencies for PNP. nih.govfrontiersin.org For instance, an AAFBBR system achieved a PNP removal efficiency of up to 95.3% under optimized conditions. nih.gov

Membrane Biofilm Reactors (MBfRs) represent an advanced technology where a gas-permeable membrane delivers a gas substrate (like oxygen or methane) directly to the biofilm. This allows for the treatment of high-concentration pollutants and simultaneous nutrient removal. iwaponline.comiwaponline.com A two-stage MBfR system was developed to treat high concentrations of PNP (up to 250 mg/L), achieving a removal rate of 95.0%, while also removing nitrogen from the wastewater. iwaponline.com

| Bioreactor Type | Target Pollutant | Key Findings | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Two-Phase Sequencing Batch Reactor (SBR) | 4-Nitrophenol (4NP) | The two-phase system improved process kinetics and increased the maximum removal rate. | k(max) ≈ 3 mg 4NP/mgVSS/day | nih.gov |